Species-Specific Germination Activity: The Stereochemical Determinant of Striga gesnerioides Stimulation
The genuine structure of alectrol, ent-2′-epi-orobanchyl acetate, is uniquely required for inducing germination of Striga gesnerioides seeds. Synthetic versions of previously proposed structures, including orobanchyl acetate, were tested head-to-head and found to be completely inactive against this species [1]. This demonstrates that generic or incorrectly configured alectrol analogs cannot replicate its function in this critical bioassay.
| Evidence Dimension | Germination induction activity on Striga gesnerioides seeds |
|---|---|
| Target Compound Data | Active (natural alectrol, ent-2′-epi-orobanchyl acetate) |
| Comparator Or Baseline | Synthetic orobanchyl acetate (previously proposed structure) |
| Quantified Difference | Active vs. Inactive |
| Conditions | Seed germination bioassay for Striga gesnerioides |
Why This Matters
For researchers studying Striga gesnerioides parasitism or developing species-specific germination assays, only the correct stereoisomer of alectrol is effective, making it an essential and non-substitutable research material.
- [1] Ueno, K., Sugimoto, Y., & Zwanenburg, B. (2015). The genuine structure of alectrol: end of a long controversy. Phytochemistry Reviews, 14(5), 835-847. View Source
